molecular formula C5H8N2O B1204156 N-Nitroso-1,2,3,6-tetrahydropyridine CAS No. 55556-92-8

N-Nitroso-1,2,3,6-tetrahydropyridine

Cat. No.: B1204156
CAS No.: 55556-92-8
M. Wt: 112.13 g/mol
InChI Key: KIUHZRUPPGAVPY-UHFFFAOYSA-N
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Description

N-Nitroso-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C5H8N2O. It is a nitrosamine, a class of compounds known for their potential carcinogenic properties. This compound is of interest in various scientific fields due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitroso-1,2,3,6-tetrahydropyridine can be synthesized through the nitrosation of 1,2,3,6-tetrahydropyridine. The reaction typically involves the use of nitrous acid or other nitrosating agents under acidic conditions. The process requires careful control of temperature and pH to ensure the formation of the desired nitrosamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the nitrosation reaction efficiently. Safety measures are crucial due to the potential toxicity and carcinogenicity of nitrosamines .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines .

Scientific Research Applications

N-Nitroso-1,2,3,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Nitroso-1,2,3,6-tetrahydropyridine involves its interaction with cellular components, leading to potential mutagenic and carcinogenic effects. The compound can form DNA adducts, which interfere with normal DNA replication and repair processes. This can result in mutations and, ultimately, cancer. The molecular targets and pathways involved include DNA, various enzymes involved in DNA repair, and cellular signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

N-Nitroso-1,2,3,6-tetrahydropyridine can be compared with other nitrosamines such as:

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosopyrrolidine (NPYR)

Uniqueness

What sets this compound apart from these compounds is its specific structure, which influences its reactivity and biological effects. While all nitrosamines share the nitroso group, the tetrahydropyridine ring in this compound provides unique chemical and biological properties .

List of Similar Compounds

Properties

IUPAC Name

1-nitroso-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c8-6-7-4-2-1-3-5-7/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUHZRUPPGAVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021010
Record name Nitroso-1,2,3,6-tetrahydropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.1 [mmHg]
Record name N-Nitroso-1,2,3,6-tetrahydropyridine
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CAS No.

55556-92-8
Record name 1,2,3,6-Tetrahydro-1-nitrosopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55556-92-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitroso-1,2,3,6-tetrahydropyridine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556928
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Record name Nitroso-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydro-1-nitrosopyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54LZE776H8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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